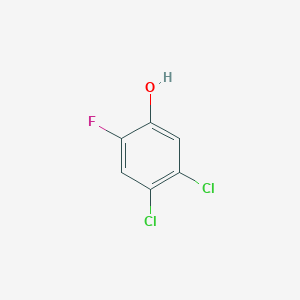

4,5-Dichloro-2-fluorophenol

Description

Overview of Phenolic Compounds in Organic Synthesis and Material Science

Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are a cornerstone of organic chemistry and material science. britannica.com Their inherent reactivity and structural features make them invaluable precursors and building blocks in a multitude of applications. Phenols are more acidic than alcohols, a property that enhances their reactivity and allows them to participate in a wide range of chemical transformations. britannica.comwikipedia.org

In organic synthesis, phenols are versatile intermediates. They undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the aromatic ring. wikipedia.org Furthermore, the hydroxyl group can be readily converted into ethers and esters, expanding their synthetic potential. wikipedia.org The condensation of phenols with aldehydes and ketones is a foundational reaction in polymer chemistry, leading to the production of important resins like Bakelite. wikipedia.org Their antioxidant properties also make them significant in various industrial applications. nih.govnovapublishers.com

In material science, phenolic resins are prized for their thermal stability, chemical resistance, and adhesive properties. They are integral components in the manufacturing of laminates, coatings, and molding compounds. The ability of phenols to form strong hydrogen bonds also influences the properties of materials derived from them. britannica.com

The Role of Halogenation in Modulating Aromatic System Reactivity

The introduction of halogen atoms onto an aromatic ring, a process known as halogenation, profoundly alters the electronic properties and reactivity of the parent molecule. numberanalytics.com Halogens are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic substitution. numberanalytics.com However, they are also ortho, para-directing, guiding incoming electrophiles to specific positions on the ring. purechemistry.org

The type of halogen (fluorine, chlorine, bromine, or iodine) also plays a critical role, with reactivity generally decreasing down the group. numberanalytics.com Fluorine, being the most electronegative, exerts the strongest inductive effect. The presence of multiple halogen atoms further modifies the reactivity, often leading to unique and selective chemical transformations. numberanalytics.com This modulation of reactivity is a powerful tool for chemists, enabling the synthesis of complex molecules with precise control over their structure and function. researchgate.net Halogenated aromatic compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnsf.gov

Research Trajectories for Dichlorofluorophenol Isomers, including 4,5-Dichloro-2-fluorophenol

Dichlorofluorophenol isomers, a specific class of halogenated phenols, are of particular interest to researchers due to the unique combination of three different halogen substituents on a phenol (B47542) ring. The interplay of the directing effects and electronic properties of the chlorine and fluorine atoms, along with the hydroxyl group, presents intriguing possibilities for synthetic chemistry and the development of novel compounds.

Research into these isomers often focuses on their synthesis and subsequent use as building blocks for more complex molecules. For instance, the synthesis of this compound can be achieved through multi-step halogenation processes. smolecule.com One approach involves the chlorination of 2-fluorophenol (B130384). smolecule.com Another potential route could start from dichlorophenols, followed by a fluorination step. smolecule.com The precise control of reaction conditions is crucial to achieve the desired isomer.

The reactivity of dichlorofluorophenols is a key area of investigation. The chlorine atoms can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups. smolecule.com The electron-withdrawing nature of the halogens also influences the acidity of the phenolic proton and directs electrophilic substitution reactions. smolecule.com

Furthermore, studies on dichlorofluorophenol isomers explore their potential biological activities. The presence of halogens can enhance the lipophilicity of a molecule, potentially influencing its ability to cross biological membranes. smolecule.com For example, related dihalophenols have been studied for their interaction with enzymes like dehaloperoxidase. nih.govnih.gov The investigation of isomers like this compound and its counterparts, such as 2,6-dichloro-4-fluorophenol (B1329666) and 3,5-dichloro-2-fluorophenol, allows scientists to understand the structure-activity relationships and to fine-tune the properties of these compounds for specific applications. nist.govsigmaaldrich.com The study of such isomers is crucial for advancing our understanding of how molecular structure dictates chemical and biological function. mdpi.commdpi.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C6H3Cl2FO |

| Molecular Weight | 179.99 g/mol smolecule.com |

| Appearance | Not explicitly stated in the provided search results. |

| Solubility | Not explicitly stated in the provided search results. |

Note: The table above will be populated with more detailed, interactive data as further research findings are integrated into this article.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-2-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAAARVIAXRMMLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Advanced Chemical Transformations of 4,5 Dichloro 2 Fluorophenol Analogues

Electrophilic Aromatic Substitution Reactivity of Halogenated Phenols

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org In this type of reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reactivity of the aromatic ring towards EAS is significantly influenced by the nature of the substituents already present on the ring. openstax.org These substituents can be broadly categorized as either activating or deactivating groups. wikipedia.org Activating groups increase the rate of reaction compared to unsubstituted benzene (B151609) by donating electron density to the ring, making it more nucleophilic. masterorganicchemistry.com Conversely, deactivating groups decrease the reaction rate by withdrawing electron density. masterorganicchemistry.com

Phenols, in general, are highly reactive towards electrophilic aromatic substitution. britannica.com The hydroxyl (-OH) group is a strong activating group due to its ability to donate a lone pair of electrons into the aromatic ring through resonance. openstax.org This electron donation stabilizes the carbocation intermediate (the arenium ion) formed during the reaction, thereby lowering the activation energy.

Influence of Halogen Substituents on Aromatic Ring Activation and Regiodirecting Effects

Inductive vs. Resonance Effects of Halogens:

| Effect | Description | Impact on Reactivity |

| Inductive Effect (-I) | Halogens are highly electronegative and pull electron density away from the aromatic ring through the sigma bond. libretexts.orglibretexts.org | This effect deactivates the ring, making it less reactive towards electrophiles. masterorganicchemistry.comlibretexts.org |

| Resonance Effect (+R) | The lone pairs on the halogen atom can be delocalized into the aromatic pi-system. openstax.orglibretexts.org | This effect donates electron density to the ring, particularly at the ortho and para positions, which activates the ring towards electrophilic attack at these positions. lumenlearning.com |

Regiodirecting Effects:

Despite being deactivating, halogen substituents are ortho, para-directors. libretexts.orglumenlearning.comunizin.org This means that incoming electrophiles will preferentially add to the positions ortho and para to the halogen atom. This directing effect is a consequence of the resonance stabilization of the carbocation intermediate. lumenlearning.comyoutube.com When the electrophile attacks at the ortho or para position, a resonance structure can be drawn where the positive charge is on the carbon atom bearing the halogen. youtube.com This allows the halogen to donate a lone pair of electrons, creating a more stable resonance contributor and lowering the activation energy for substitution at these positions. youtube.com Attack at the meta position does not allow for this type of stabilization. youtube.com

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of more complex molecular skeletons from simpler precursors. pitt.edu A variety of methods have been developed for this purpose, ranging from classical organometallic reactions to modern cross-coupling methodologies. pitt.eduvanderbilt.edu

Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of C-C bonds. mdpi.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a metal catalyst, most commonly palladium or nickel. mdpi.com

The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) or nickel(0) complex. mdpi.comyoutube.com This reaction is valued for its mild reaction conditions, functional group tolerance, and the commercial availability and low toxicity of the boron reagents. nih.gov

While aryl bromides and iodides are highly reactive in Suzuki-Miyaura couplings, the use of more abundant and less expensive aryl chlorides can be more challenging due to the strength of the C-Cl bond. researchgate.netacs.org However, significant progress has been made in developing catalyst systems that can effectively activate aryl chlorides. researchgate.net Phenol (B47542) derivatives, such as tosylates, mesylates, and pivalates, have also been successfully employed as coupling partners in nickel-catalyzed Suzuki-Miyaura reactions. researchgate.netacs.org

In molecules that contain both a chloro substituent and a phenol-derived functional group (like a tosylate or pivalate), the issue of chemoselectivity arises. The catalyst must selectively activate one reactive site over the other. Nickel(0) catalysts have shown particular promise in selectively activating C-O bonds in the presence of C-Cl bonds. thieme-connect.com

The selective cleavage of a C-O bond over a C-Cl bond is a significant challenge. Theoretical studies on the oxidative addition of aryl esters to Ni(0) have shown that while the activation of the ArO-Ac bond is kinetically more favorable, it is a reversible process. researchgate.net In contrast, the oxidative addition into the Ar-OAc bond is irreversible and its product is more amenable to the subsequent transmetalation step. researchgate.net This difference in reactivity forms the basis for achieving C-O bond activation selectivity.

For instance, in the nickel-catalyzed Suzuki-Miyaura coupling of chloroaryl tosylates, selective activation of the C-O bond has been achieved. thieme-connect.com This allows for the synthesis of chlorinated biaryls, which can be valuable intermediates for further functionalization. The ability to control this chemoselectivity is crucial for synthetic efficiency, avoiding the formation of unwanted byproducts. thieme-connect.com The choice of catalyst, ligands, and reaction conditions plays a pivotal role in directing the reaction towards the desired C-O bond activation pathway. thieme-connect.comacs.org Iron-catalyzed Kumada couplings, on the other hand, have been shown to be selective for reaction at the C-Cl bond. thieme-connect.com

The ligands coordinated to the metal center are critical in tuning the catalyst's reactivity and selectivity. nih.govacs.org In the context of nickel-catalyzed cross-coupling reactions, phosphine ligands are commonly employed. The steric and electronic properties of the phosphine ligand can have a profound impact on the outcome of the reaction.

For the selective activation of C-O bonds in chlorinated phenol derivatives, the design of the ligand is crucial. For example, in the nickel-catalyzed Suzuki-Miyaura coupling of aryl pivalates, Ni(COD)₂ alone, without any phosphine ligand, was found to be an effective catalyst. nih.gov However, in other systems, the addition of a phosphine ligand is necessary. It has been observed that the use of specific ligands can favor the activation of one bond over another. For instance, bulky electron-rich phosphine ligands are often effective for the activation of less reactive C-Cl bonds. nih.gov

Conversely, for achieving C-O selectivity, different ligand strategies may be required. While the provided search results highlight the importance of ligand design in controlling selectivity in various cross-coupling reactions, specific examples detailing the use of "small phosphine ligands" to enhance C-O vs. C-Cl selectivity in the Suzuki-Miyaura coupling of 4,5-dichloro-2-fluorophenol analogues are not explicitly detailed. However, the general principle remains that by carefully selecting ligands, one can modulate the electronic and steric environment around the nickel center, thereby influencing which bond (C-O or C-Cl) undergoes oxidative addition more readily. This tailored approach to ligand selection is a key area of research in the development of highly selective cross-coupling methodologies. thieme-connect.comnih.gov

Suzuki-Miyaura Coupling of Chlorinated Phenol Derivatives

Carbon-Hydrogen (C-H) Functionalization Strategies

Direct C-H functionalization has emerged as a more atom-efficient and environmentally friendly alternative to traditional cross-coupling reactions, as it bypasses the need for pre-functionalization of substrates. nih.govrsc.org This approach involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond.

For phenol derivatives and other arenes, palladium-catalyzed direct C-H arylation is a prominent strategy. acs.orgacs.org The mechanism often involves a concerted metalation-deprotonation (CMD) pathway, which can be promoted by additives like pivalic acid. acs.org Highly efficient catalytic systems, such as those based on palladium-diimine complexes, have been developed that exhibit high turnover numbers for the direct arylation of simple arenes like benzene. acs.org These advanced catalysts also show improved functional group tolerance and can be effective even with a smaller excess of the arene substrate. acs.org

While many C-H activation strategies rely on transition metals like palladium and rhodium, transition-metal-free methods have also been developed. acs.orgunirioja.es For instance, a base-mediated intramolecular arylation of phenols with aryl halides can proceed through a benzyne intermediate, followed by an aromatic sp² C-H functionalization to form a new carbon-carbon bond. acs.org

Oxidation Reactions of Halogenated Phenols

The oxidation of halogenated phenols is a significant transformation, relevant to both synthetic chemistry and environmental remediation. These reactions can lead to the formation of various products, including quinones and oligomeric structures, and can also result in the cleavage of carbon-halogen bonds. rsc.orgmanchester.ac.uk

The oxidation of phenols, including halogenated analogues, can readily produce quinone derivatives. wikipedia.org This transformation can be achieved using various oxidizing agents, including hypervalent iodine reagents. wikipedia.org The reaction typically proceeds through an aryloxyiodonium(III) intermediate, followed by nucleophilic attack to form the quinone. wikipedia.org

Under oxidative conditions, phenols can also undergo coupling reactions to form oligomers. nih.govnih.gov For instance, the anodic electrochemical oxidation of phenol in the presence of chloride ions has been shown to produce not only mono-, di-, and trichlorophenols but also dimers and trimers of phenol. nih.gov Similarly, the heterogeneous reaction of catechol films with ozone generates semiquinone radical intermediates that lead to heavier polyhydroxylated biphenyl and terphenyl products. nih.govacs.org The oxidative dehydrogenation of dihydric phenols can also yield oligomeric polyhydroquinones and polyquinones. researchgate.net

Oxidative conditions can promote the dehalogenation of halogenated phenols. This process is of significant interest for the degradation of persistent environmental pollutants. manchester.ac.ukrsc.org The mechanism can involve enzymatic or chemical pathways.

Enzymes such as dehaloperoxidase and horseradish peroxidase can catalyze the oxidative dehalogenation of chlorophenols. nih.gov Mechanistic studies, including quantum mechanical/molecular mechanical (QM/MM) modeling, suggest that the process involves two sequential one-electron oxidations of the phenol substrate. This leads to a cationic intermediate that facilitates the removal of the halogen. nih.gov Similarly, flavin-dependent monooxygenases can perform oxidative dehalogenation through hydroxylation followed by halide elimination. rsc.org

Chemical oxidation, for example using high-valent nonheme iron(IV)-oxo intermediates, can also lead to dehalogenation. The reaction is believed to proceed via an initial hydrogen atom abstraction from the phenolic O-H group, followed by the formation of a phenolate (B1203915) adduct that subsequently leads to product formation. manchester.ac.uk The release of chloride ions has also been observed during the oxidative coupling and polymerization of chlorophenols, suggesting that dehalogenation can occur when an unpaired electron of a free radical is located at a chlorine-substituted aromatic carbon. aminer.org

Derivatization for Analytical and Spectroscopic Characterization

The analysis of halogenated phenols often requires a derivatization step to improve their volatility and thermal stability for gas chromatography (GC) analysis, or to enhance their detectability. epa.gov

A common derivatization procedure for phenols involves converting the acidic hydroxyl group into an ether or ester. For GC analysis, phenols can be derivatized with reagents like diazomethane to form methylated phenols (anisoles) or with α-bromo-2,3,4,5,6-pentafluorotoluene (pentafluorobenzyl bromide, PFBBr) to form pentafluorobenzyl ethers. epa.gov The resulting derivatives are more suitable for separation on GC columns and can be detected using a flame ionization detector (FID) or an electron capture detector (ECD), the latter being particularly sensitive to the halogenated PFB ethers. epa.gov

These analytical methods, often coupled with mass spectrometry (MS) for definitive identification, are crucial for monitoring these compounds in various matrices. cdc.govnih.gov The choice of derivatization reagent and analytical technique depends on the specific analyte, the sample matrix, and the required sensitivity and selectivity. cdc.govdissolutiontech.com

Table 3: Common Derivatization Reagents for Phenol Analysis by GC

| Reagent | Derivative Formed | Typical Detector |

|---|---|---|

| Diazomethane | Methylated phenol (Anisole) | FID epa.gov |

Difluoromethylation of Phenolic Moieties

The introduction of a difluoromethyl group (-CF2H) onto a phenolic oxygen to form an aryl difluoromethyl ether is a significant transformation in medicinal chemistry. The -OCF2H group is often used as a bioisostere of a hydroxyl, thiol, or amine group, as it can act as a lipophilic hydrogen bond donor. researchgate.netmdpi.com This modification can favorably alter a molecule's metabolic stability, solubility, and lipophilicity. mdpi.com

The most common and direct method for the O-difluoromethylation of phenols and their analogues proceeds through the reaction of a phenolate anion with difluorocarbene (:CF2), a highly reactive intermediate. nih.gov The general mechanism involves two key steps:

Deprotonation: The parent phenol is treated with a base to generate the corresponding phenolate, which is a potent nucleophile. orgsyn.org

Carbene Trapping: The phenolate nucleophile attacks the electrophilic difluorocarbene, which is generated in situ from a suitable precursor. Subsequent protonation yields the final aryl difluoromethyl ether product. orgsyn.orgnih.gov

Several reagents and protocols have been developed to generate difluorocarbene under various conditions, from harsh to mild.

Generation of Difluorocarbene from Halo-difluoroacetate Salts

A practical and widely adopted method for difluoromethylation utilizes sodium chlorodifluoroacetate (ClCF2COONa) as the difluorocarbene precursor. orgsyn.orgorgsyn.org This reagent is a bench-stable, readily available, and relatively non-toxic solid, making it advantageous for large-scale synthesis compared to gaseous reagents like chlorodifluoromethane (Freon 22). orgsyn.orgnih.gov The reaction proceeds via thermal decarboxylation of the salt to generate difluorocarbene. orgsyn.org The process typically requires heating in the presence of a base in a solvent system such as aqueous dimethylformamide (DMF). orgsyn.org

Table 1: Representative Difluoromethylation of Substituted Phenols using Sodium Chlorodifluoroacetate The following data is representative of the general reaction and not specific to this compound analogues.

| Entry | Starting Phenol | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Nitrophenol | ClCF2COONa | K2CO3, DMF/H2O, 120 °C | 1-(Difluoromethoxy)-4-nitrobenzene | 92% |

| 2 | 3-Chlorophenol | ClCF2COONa | K2CO3, DMF/H2O, 120 °C | 1-Chloro-3-(difluoromethoxy)benzene | 85% |

| 3 | 4-Acetylphenol | ClCF2COONa | K2CO3, DMF/H2O, 120 °C | 1-(4-(Difluoromethoxy)phenyl)ethanone | 94% |

| 4 | 2-Naphthol | ClCF2COONa | K2CO3, DMF/H2O, 120 °C | 2-(Difluoromethoxy)naphthalene | 88% |

Visible-Light Photocatalytic Difluoromethylation

To avoid the high temperatures required for thermal decarboxylation, milder methods employing visible-light photoredox catalysis have been developed. nih.gov A notable example uses difluorobromoacetic acid (BrCF2CO2H) as a stable and easy-to-handle source of difluorocarbene. nih.gov In the presence of a photocatalyst such as fac-Ir(ppy)3, irradiation with visible light at room temperature is sufficient to generate the :CF2 intermediate. This method shows excellent functional group tolerance, enabling the O-difluoromethylation of a wide range of phenols and heteroaryl alcohols with yields ranging from 48-95%. nih.gov

Other advanced methods for generating difluorocarbene for this purpose include the use of S-(difluoromethyl)sulfonium salts, which are also bench-stable precursors, researchgate.net and chlorodifluoromethyl phenyl sulfone, which can be used in solvent-free, mechanochemical protocols. bohrium.com These diverse methodologies provide a robust toolkit for the synthesis of aryl difluoromethyl ethers, including complex analogues of this compound, for applications in pharmaceutical and materials science.

Computational Chemistry and Theoretical Studies on 4,5 Dichloro 2 Fluorophenol

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to modern computational chemistry, offering a way to model molecular systems and predict their properties. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are widely employed to approximate solutions to the Schrödinger equation for complex molecules. These methods are used to determine optimized molecular geometries, electronic structures, and other essential chemical parameters.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of molecules. researchgate.net It is based on the principle that the energy of a system can be determined from its electron density. DFT methods, such as B3LYP, are known for providing a good balance between computational cost and accuracy, making them suitable for a wide range of chemical systems. karazin.uaresearchgate.netsemanticscholar.orgkarazin.ua

In studies of related molecules like 2,6-dichloro-4-fluoro phenol (B47542), DFT calculations using the B3LYP functional combined with a 6-311+G(d,p) basis set have been successfully used to optimize the molecular geometry and calculate various electronic properties. karazin.uaresearchgate.netsemanticscholar.orgkarazin.ua These calculations help in understanding the electronic behavior and reactivity of the molecule. nih.gov

Hartree-Fock (HF) Approaches

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. nasa.gov While it is a less sophisticated method than modern DFT as it does not fully account for electron correlation, it remains a valuable tool, particularly as a starting point for more advanced calculations.

For similar compounds like 2,6-dichloro-4-fluoro phenol, the HF method with a 6-311+G(d,p) basis set has been utilized to derive the optimal molecular geometry and compute properties such as Mulliken charge distribution. karazin.uaresearchgate.netsemanticscholar.orgkarazin.ua Comparing results from both HF and DFT methods allows for a more comprehensive understanding of the molecule's electronic characteristics.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical reactivity, stability, and spectroscopic properties. Computational analysis provides detailed information about the distribution of electrons and the nature of molecular orbitals.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. semanticscholar.orgnih.gov A smaller gap generally suggests higher chemical reactivity. nih.gov

For the related isomer 2,6-dichloro-4-fluoro phenol, the HOMO-LUMO energies and the corresponding energy gap have been calculated using both DFT and HF methods. These calculations reveal how charge is transferred within the molecule and provide insights into its kinetic stability. karazin.uaresearchgate.netsemanticscholar.org

Table 1: Frontier Orbital Energies for 2,6-dichloro-4-fluoro phenol

| Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| HF/6-311+G(d,p) | -12.185 | 1.879 | 14.064 |

| DFT/B3LYP/6-311+G(d,p) | -7.012 | -1.581 | 5.431 |

This data is for the isomer 2,6-dichloro-4-fluoro phenol and is presented for illustrative purposes of the methodology.

Mulliken Charge Distribution

Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule. karazin.uaresearchgate.net This analysis provides a way to quantify the electron distribution and identify the electrostatic nature of different parts of the molecule. The calculated charges can help in understanding intermolecular interactions and predicting sites of electrophilic or nucleophilic attack.

In the case of 2,6-dichloro-4-fluoro phenol, Mulliken charges have been calculated using both HF and DFT methods with the 6-311+G(d,p) basis set. karazin.uaresearchgate.netresearchgate.net The analysis reveals the distribution of positive and negative charges across the atoms of the molecule, influenced by the electronegativity of the halogen and oxygen substituents. karazin.uaresearchgate.netsemanticscholar.org

Table 2: Selected Mulliken Atomic Charges for 2,6-dichloro-4-fluoro phenol

| Atom | HF/6-311+G(d,p) | DFT/B3LYP/6-311+G(d,p) |

|---|---|---|

| C1 | 0.443 | 0.231 |

| C4 | 0.218 | 0.130 |

| O7 | -0.689 | -0.573 |

| F10 | -0.306 | -0.222 |

| Cl8 | -0.061 | -0.024 |

This data is for the isomer 2,6-dichloro-4-fluoro phenol and is presented for illustrative purposes of the methodology.

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. dtic.mil It is a valuable tool for predicting how molecules will interact with each other, particularly in identifying sites for electrophilic and nucleophilic attack. mdpi.com The map is color-coded, where red typically indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.net

MEP analysis helps in understanding the charge distribution and reactivity of molecules. mdpi.com For substituted phenols, the MEP map can visualize the electron-rich areas near the oxygen atom and electron-deficient regions, providing a comprehensive picture of the molecule's reactive surface.

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a fundamental computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule. This process involves finding the coordinates on the potential energy surface where the forces on each atom are zero, corresponding to an energy minimum. For a molecule like 4,5-dichloro-2-fluorophenol, this is typically achieved using quantum mechanical methods such as Density Functional Theory (DFT).

Conformational analysis, a subset of this process, explores the different spatial arrangements of atoms (conformers) that can be interconverted by rotation around single bonds. In this compound, a key aspect of conformational analysis would be the orientation of the hydroxyl (-OH) group relative to the adjacent fluorine atom. This can result in different conformers, often referred to as cis and trans, which may have distinct energies and populations. Theoretical calculations can determine the relative energies of these conformers, identifying the most stable, or ground-state, conformation. For similar halogenated phenols, studies have shown that the cis conformation, where the hydroxyl hydrogen points towards the halogen, can be lower in energy.

Reactivity Indices and Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its chemical reactivity and stability. These indices are calculated from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The DFT method is a common and effective approach for calculating these properties.

Ionization Potential and Electron Affinity

Ionization Potential (I) is the minimum energy required to remove an electron from a molecule in its gaseous state. Within the framework of Koopmans' theorem, the ionization potential can be approximated as the negative of the HOMO energy (I ≈ -EHOMO). A lower ionization potential indicates that the molecule can be more easily oxidized.

Electron Affinity (A) is the energy released when an electron is added to a neutral molecule in its gaseous state. It can be approximated as the negative of the LUMO energy (A ≈ -ELUMO). A higher electron affinity suggests a greater capacity of the molecule to accept an electron, indicating it can be more easily reduced.

Chemical Hardness and Electronegativity

Electronegativity (χ) is a measure of an atom's or molecule's ability to attract electrons. It is defined as the average of the ionization potential and electron affinity: χ = (I + A) / 2.

Chemical Hardness (η) quantifies the resistance of a molecule to change its electron distribution or charge transfer. A "hard" molecule has a large HOMO-LUMO gap, making it less reactive, while a "soft" molecule has a small gap and is more reactive. It is calculated as: η = (I - A) / 2.

Global Softness and Maximum Charge Transfer

Global Softness (S) is the reciprocal of chemical hardness (S = 1 / η). It is a measure of a molecule's polarizability and its tendency to react. A higher value of softness indicates greater chemical reactivity.

Maximum Charge Transfer (ΔNmax) represents the maximum number of electrons that a molecule can accept from another species in a reaction. It is calculated using the formula ΔNmax = -χ / η. This index is valuable for understanding charge transfer processes in chemical reactions.

Overall Electrophilicity

The Global Electrophilicity Index (ω) measures the ability of a molecule to act as an electrophile, or an electron acceptor. It is defined as ω = χ² / (2η). A higher electrophilicity index indicates a greater capacity to accept electrons and a higher reactivity as an electrophile.

Spectroscopic Property Predictions

Computational methods are instrumental in predicting and interpreting various types of molecular spectra. Theoretical calculations can provide valuable insights into the vibrational and electronic properties of a molecule like this compound.

Using methods like DFT and Time-Dependent DFT (TD-DFT), it is possible to calculate the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as the stretching of the O-H bond or the bending of the C-Cl bonds.

Furthermore, TD-DFT can be used to predict electronic transitions, which are observed in UV-Visible absorption spectroscopy. These calculations yield the excitation energies and oscillator strengths of electronic transitions, providing a theoretical absorption spectrum that can be compared with experimental data to understand the electronic structure and chromophoric properties of the molecule.

Nuclear Magnetic Resonance (NMR) Chemical Shift Tensor Calculations

The chemical environment of each nucleus in a molecule influences its resonance frequency in an NMR experiment. This interaction is described by the chemical shift tensor, a quantity that provides a three-dimensional picture of the electronic shielding around a nucleus. While experimental NMR provides isotropic chemical shifts, computational methods can elucidate the full chemical shift tensor, offering deeper insights into the electronic structure and bonding.

The calculation of NMR chemical shift tensors is a significant challenge for theoretical chemists. The shielding of a nucleus from an external magnetic field by the surrounding electron density is not a simple scalar quantity but depends on the orientation of the molecule with respect to the magnetic field. This anisotropic nature is captured by the chemical shift tensor. The components of this tensor can be calculated using quantum mechanical methods, such as Density Functional Theory (DFT). These calculations are crucial for understanding the relationship between the molecular structure and the observed NMR spectrum, especially in solid-state NMR where the tensorial nature of the chemical shift is directly observable. The theoretical framework for these calculations was established by Ramsey and has been continuously refined over the years.

For a comprehensive understanding of this compound, theoretical calculations of the NMR chemical shift tensors for its constituent atoms, particularly 1H, 13C, and 19F, would be invaluable. Such calculations would typically be performed using DFT methods, which have been shown to provide a good balance between accuracy and computational cost for predicting NMR parameters.

Table 1: Theoretically Calculated NMR Chemical Shift Tensors for this compound

| Atom | Isotropic Shielding (σ_iso) (ppm) | Anisotropic Shielding (σ_aniso) (ppm) | Asymmetry Parameter (η) |

| C1 | Data not available | Data not available | Data not available |

| C2 | Data not available | Data not available | Data not available |

| C3 | Data not available | Data not available | Data not available |

| C4 | Data not available | Data not available | Data not available |

| C5 | Data not available | Data not available | Data not available |

| C6 | Data not available | Data not available | Data not available |

| H(O) | Data not available | Data not available | Data not available |

| H3 | Data not available | Data not available | Data not available |

| H6 | Data not available | Data not available | Data not available |

| F2 | Data not available | Data not available | Data not available |

| O | Data not available | Data not available | Data not available |

Note: Specific computational data for this compound were not available in the searched literature. The table structure is provided as a template for how such data would be presented.

Vibrational Spectra Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful experimental method for identifying molecular structures and functional groups. Computational analysis of the vibrational spectra of this compound can provide a detailed assignment of the observed vibrational modes to specific molecular motions.

Theoretical calculations, typically using DFT methods, can predict the harmonic vibrational frequencies, infrared intensities, and Raman activities of the molecule. By comparing the calculated spectrum with the experimental FT-IR and Raman spectra, a detailed understanding of the vibrational dynamics can be achieved. This comparison is often facilitated by scaling the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical methods. Such analyses have been successfully applied to related halogenated phenols, providing accurate assignments of the vibrational modes. nih.govnih.gov

A thorough vibrational analysis of this compound would involve identifying the characteristic stretching, bending, and torsional modes of the phenyl ring, the hydroxyl group, and the carbon-halogen bonds. This would aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's conformational properties and intermolecular interactions.

Table 2: Experimental and Theoretical Vibrational Frequencies for this compound

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| OH stretch | Data not available | Data not available | Data not available | ν(O-H) |

| CH stretch | Data not available | Data not available | Data not available | ν(C-H) |

| Ring stretch | Data not available | Data not available | Data not available | ν(C=C) |

| C-O stretch | Data not available | Data not available | Data not available | ν(C-O) |

| C-F stretch | Data not available | Data not available | Data not available | ν(C-F) |

| C-Cl stretch | Data not available | Data not available | Data not available | ν(C-Cl) |

| OH in-plane bend | Data not available | Data not available | Data not available | δ(O-H) |

| CH in-plane bend | Data not available | Data not available | Data not available | δ(C-H) |

| Ring in-plane bend | Data not available | Data not available | Data not available | δ(Ring) |

| CH out-of-plane bend | Data not available | Data not available | Data not available | γ(C-H) |

| Ring out-of-plane bend | Data not available | Data not available | Data not available | γ(Ring) |

Note: Specific experimental or computational vibrational data for this compound were not available in the searched literature. The table provides a representative structure for presenting such an analysis.

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational chemistry plays a crucial role in the prediction and design of molecules with significant NLO properties. The NLO response of a molecule is governed by its hyperpolarizability, which describes the nonlinear change in the molecular dipole moment in the presence of a strong electric field, such as that from a laser.

The key parameters that determine the NLO properties of a molecule include the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These properties can be calculated using quantum chemical methods, such as DFT. Structure-property relationships derived from these calculations can guide the design of new NLO materials with enhanced performance. For organic molecules, a large NLO response is often associated with a significant difference between the ground-state and excited-state dipole moments and a low-energy charge-transfer transition.

A theoretical investigation into the NLO properties of this compound would involve calculating its dipole moment, polarizability, and first-order hyperpolarizability. These calculations would provide insights into its potential as an NLO material and how its electronic structure, influenced by the substituent groups, contributes to its NLO response.

Table 3: Predicted Nonlinear Optical Properties of this compound

| Property | Calculated Value |

| Electric Dipole Moment (μ) | Data not available |

| Mean Polarizability (α) | Data not available |

| First-order Hyperpolarizability (β) | Data not available |

Note: Specific computational data for the NLO properties of this compound were not available in the searched literature. The table is a placeholder for how such predictive data would be displayed.

Applications of 4,5 Dichloro 2 Fluorophenol As a Building Block in Complex Molecule Synthesis

Utility in Agrochemical Development

In the field of agrochemicals, halogenated phenols are foundational components for a wide range of active ingredients, including herbicides, fungicides, and insecticides. While direct synthesis examples for specific commercial agrochemicals starting from 4,5-Dichloro-2-fluorophenol are not prominently documented, its structure is analogous to precursors used for major herbicide classes, such as the aryloxyphenoxypropionates. This class of herbicides, which includes well-known products like Diclofop and Haloxyfop, works by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses. nih.govfao.org The synthesis of these herbicides typically involves the coupling of a substituted dichlorophenol with another aromatic ring structure. nih.gov The specific substitution pattern of this compound makes it a potential candidate for developing new herbicidal molecules with potentially unique efficacy and crop selectivity profiles.

Synthesis of Advanced Materials (e.g., Liquid Crystals)

Fluorinated compounds are critical in the design of advanced materials, particularly liquid crystals used in display technologies. nih.gov The incorporation of fluorine atoms into liquid crystal molecules can significantly enhance their physical properties, such as dielectric anisotropy and viscosity, which are crucial for the performance of liquid crystal displays (LCDs). nih.gov Halogenated phenols are used as core structural units in the synthesis of these materials. thieme.com The presence of both fluorine and chlorine on the this compound ring offers a unique combination of polarity and stability. This allows for the fine-tuning of the electronic properties of the final liquid crystal molecules, potentially leading to materials with improved response times and wider operating temperature ranges.

Precursor for Dichlorofluoroacetophenone Derivatives

Dichlorofluoroacetophenone derivatives are important intermediates in organic synthesis. These ketones can be prepared through the Friedel-Crafts acylation of a corresponding dichlorofluorobenzene or phenol (B47542) derivative. visualizeorgchem.com In this reaction, an acyl group (like the acetyl group from acetyl chloride) is introduced onto the aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride. Starting with this compound, this reaction would theoretically yield a substituted hydroxyacetophenone. The electron-withdrawing nature of the three halogen substituents makes the aromatic ring less reactive, presenting a challenge for this type of electrophilic aromatic substitution. libretexts.orglibretexts.org However, under appropriate reaction conditions, this pathway provides a route to complex ketones that can be further modified to create a variety of chemical products.

Building Block for Aryloxy Phenols

Aryloxy phenols, also known as diaryl ethers, are compounds characterized by a phenoxy group attached to another phenol ring. This structural motif is central to many herbicides and pharmaceuticals. A primary method for synthesizing these compounds is the Ullmann condensation or Ullmann coupling reaction, which involves the copper-catalyzed reaction between an aryl halide and a phenol. nih.govorganic-chemistry.org In this synthetic strategy, this compound could act as the phenol component, reacting with a different aryl halide to form an unsymmetrical diaryl ether. arkat-usa.org This reaction creates a key ether linkage and assembles two distinct aromatic fragments, making it a powerful tool for constructing complex molecular architectures. nih.gov

Advanced Analytical Characterization Techniques for Halogenated Phenols in Research

Chromatographic Methods for Separation and Quantification

Chromatography is a fundamental technique for separating complex mixtures. For halogenated phenols, methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are indispensable for isolating the target analyte from a sample matrix and quantifying its concentration. asianpubs.orgjcsp.org.pklcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds like 4,5-Dichloro-2-fluorophenol. asianpubs.orgnih.gov In this method, the sample is vaporized and separated based on its boiling point and interaction with a capillary column. The separated components then enter a mass spectrometer, which fragments the molecules and detects them based on their mass-to-charge ratio, providing both identification and quantification.

Phenols are generally amenable to GC analysis without derivatization. asianpubs.orgnih.gov However, to improve peak shape and sensitivity, especially at low concentrations, derivatization may be employed. epa.gov For this compound, the analysis would typically involve injecting an extract into a GC system equipped with a capillary column, such as a DB-5 or similar nonpolar column, which separates compounds based on boiling points. The mass spectrometer would then detect the characteristic molecular ion peak and fragmentation pattern of the compound, confirming its identity.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| GC System | Agilent GC with Mass Selective Detector |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at 1.0 mL/min |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Scan Range | 35-350 amu |

| Expected Mol. Ion (M+) | m/z 180, 182, 184 (due to Cl isotopes) |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate compounds in a liquid mobile phase. nih.gov It is particularly well-suited for non-volatile or thermally sensitive compounds. For halogenated phenols, reversed-phase HPLC is the most common approach, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and methanol or acetonitrile). lcms.cznih.gov

The separation of this compound by HPLC would involve its differential partitioning between the stationary phase and the mobile phase. Detection is often achieved using a UV detector, as the phenolic ring absorbs ultraviolet light. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration.

Table 2: Typical HPLC Parameters for Halogenated Phenol (B47542) Analysis

| Parameter | Value |

|---|---|

| HPLC System | Waters Alliance HPLC System |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile (B52724) and 0.1% Acetic Acid in Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | UV Diode Array Detector (DAD) at 280 nm |

| Injection Volume | 10 µL |

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), separates molecules based on their size or hydrodynamic volume. wikipedia.orgmalvernpanalytical.com The stationary phase consists of porous beads. Larger molecules cannot enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and have a longer path, causing them to elute later. wikipedia.orgcampoly.com

While GPC is primarily used for analyzing high-molecular-weight compounds like polymers, it can be valuable in the analysis of small molecules like this compound in a research context. wikipedia.orgphenomenex.com Its main application would be as a sample cleanup technique to remove large, interfering matrix components (e.g., humic substances, lipids) from an environmental or biological extract before analysis by a more specific method like GC-MS or HPLC. researchgate.net This cleanup step enhances the quality and accuracy of the final analysis.

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. chromatographyonline.com SFC is considered a "greener" alternative to HPLC as it reduces the use of organic solvents. chromatographyonline.com It can be effective for analyzing polar compounds and for chiral separations. chromatographyonline.com

The application of SFC for the analysis of this compound would involve dissolving the sample in a suitable solvent, injecting it into the SFC system, and separating it on a packed column. A co-solvent, such as methanol, is often added to the supercritical CO2 to modify its polarity and improve the separation of polar analytes like phenols. Detection can be performed using UV detectors or mass spectrometers. While a versatile technique, SFC applications for complex mixtures of polyphenols are still being optimized. chromatographyonline.com

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are essential for determining the precise chemical structure of molecules. For a compound like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural confirmation.

NMR spectroscopy is based on the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C, and ¹⁹F. msu.edu It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. wordpress.com

¹H NMR: A ¹H NMR spectrum of this compound would provide information on the two protons on the aromatic ring and the single hydroxyl proton. The chemical shifts (δ) of the aromatic protons would be in the aromatic region (typically 6.5-8.0 ppm). Their signals would appear as doublets or more complex multiplets due to coupling with each other (³JHH) and with the fluorine atom (³JHF and ⁴JHF). The hydroxyl proton would appear as a broad singlet, the position of which is dependent on concentration and solvent.

¹³C NMR: The ¹³C NMR spectrum would show six distinct signals, one for each carbon atom in the this compound molecule, as they are in unique chemical environments. bhu.ac.in The chemical shifts would be influenced by the attached atoms (Cl, F, O, H). The carbon atoms directly bonded to the electronegative F, Cl, and O atoms would appear at lower field (higher ppm values). Furthermore, the carbon signals will show splitting due to coupling with the ¹⁹F nucleus (¹JCF, ²JCF, etc.), providing further structural confirmation. magritek.com

¹⁹F NMR: As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is an extremely informative technique for fluorinated compounds. wikipedia.orghuji.ac.il The ¹⁹F NMR spectrum of this compound would exhibit a single signal for the fluorine atom. The chemical shift of this signal is highly characteristic of the fluorine's electronic environment. azom.com This signal would be split into a multiplet due to coupling with the adjacent aromatic protons, providing definitive evidence for the relative positions of the fluorine and hydrogen atoms on the aromatic ring. azom.com

Table 3: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | ~7.0 - 7.5 (2H, aromatic) | dd, d | ³JHH, ³JHF, ⁴JHF |

| Variable (1H, -OH) | br s | - | |

| ¹³C | ~115 - 160 (6C, aromatic) | d, dd | ¹JCF, ²JCF, ³JCF |

| ¹⁹F | ~ -110 to -140 | dd | ³JFH, ⁴JFH |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of a compound. The method is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound, an FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its specific functional groups and structural features. Key expected vibrations would include:

O-H Stretch: A broad absorption band, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group. The position and shape of this band can provide information about hydrogen bonding.

C-O Stretch: An absorption band in the 1260-1000 cm⁻¹ region, corresponding to the stretching vibration of the carbon-oxygen bond of the phenol.

Aromatic C=C Stretches: Multiple sharp bands in the 1600-1450 cm⁻¹ region, indicative of the carbon-carbon double bonds within the benzene (B151609) ring.

C-H Aromatic Stretches: Absorption bands appearing above 3000 cm⁻¹.

C-Cl Stretch: Strong absorptions typically found in the 850-550 cm⁻¹ region. The exact position would be influenced by the substitution pattern on the aromatic ring.

C-F Stretch: A strong, characteristic absorption band typically observed in the 1350-1000 cm⁻¹ range.

The precise wavenumbers of these peaks would provide a unique "fingerprint" for this compound, allowing for its identification and differentiation from other isomers.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique provides information about the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems like the benzene ring of this compound.

The UV-Vis spectrum of a phenolic compound typically displays one or more absorption bands in the ultraviolet region (200-400 nm). For this compound, the spectrum would arise from π → π* transitions within the aromatic ring. The position of the maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) are influenced by the substituents on the ring. The hydroxyl (-OH), chloro (-Cl), and fluoro (-F) groups act as auxochromes, which can cause a shift in the λmax to longer wavelengths (a bathochromic or red shift) and an increase in absorption intensity compared to unsubstituted benzene. The specific absorption maxima for this compound would be dependent on factors such as the solvent used.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and deducing its elemental composition. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound (C₆H₃Cl₂FO), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. A key feature would be the isotopic pattern of the molecular ion. Due to the presence of two chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic cluster of peaks (M⁺, [M+2]⁺, [M+4]⁺) with a predictable intensity ratio, confirming the presence of two chlorine atoms.

Tandem Mass Spectrometry (MS/MS) would provide further structural information. In an MS/MS experiment, the molecular ion is isolated, fragmented, and the m/z ratios of the resulting fragment ions are analyzed. This fragmentation pattern provides insights into the connectivity of atoms within the molecule. Common fragmentation pathways for halogenated phenols include the loss of substituents (e.g., Cl, F, CO), which would help confirm the structure of this compound.

Ion Mobility Spectrometry (IMS)

Ion Mobility Spectrometry (IMS) is a gas-phase analytical technique that separates ions based on their size, shape, and charge. When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers that may have the same mass-to-charge ratio. Ions are passed through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. The time it takes for an ion to traverse the tube (its drift time) is related to its rotationally averaged collision cross-section (CCS), which is a measure of its shape and size.

For this compound, IMS could be used to separate it from other dichlorofluorophenol isomers. Each isomer would have a unique three-dimensional structure and therefore a distinct CCS value, resulting in a different drift time. This technique is particularly valuable for analyzing complex mixtures containing multiple isomers.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov The technique involves directing a beam of X-rays onto a single crystal of the compound. nih.gov The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. nih.gov By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of electron density can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. nih.gov

To perform this analysis on this compound, a suitable single crystal of the compound would first need to be grown. The crystallographic data obtained would provide unambiguous confirmation of its molecular structure. Key parameters that would be determined are listed in the table below.

| Parameter | Description |

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group describing the arrangement of molecules within the unit cell. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Z Value | The number of molecules per unit cell. |

| Bond Lengths (Å) | The precise distances between bonded atoms (e.g., C-C, C-O, C-H, C-Cl, C-F). |

| **Bond Angles (°) ** | The angles formed by three connected atoms. |

| Torsional Angles (°) | The dihedral angles describing the conformation of the molecule. |

This data would reveal detailed information about intermolecular interactions in the solid state, such as hydrogen bonding involving the phenolic hydroxyl group and potential halogen bonding.

Conclusion and Future Research Directions

Summary of Current Research Trends and Accomplishments Related to 4,5-Dichloro-2-fluorophenol

Research concerning this compound has primarily focused on its role as a versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors. smolecule.cominnospk.com The compound, a halogenated aromatic phenol (B47542), is characterized by its unique substitution pattern which dictates its reactivity and potential applications. smolecule.com Key accomplishments in the study of this compound include the exploration of its synthesis, typically through multi-step halogenation processes, and its participation in various chemical reactions. smolecule.com

The scientific community has recognized the importance of the halogen substituents on the phenol ring, which enhance its lipophilicity and influence its biological activity. smolecule.com This has led to investigations into its potential as an antibacterial agent and as an enzyme inhibitor. smolecule.com Studies have shown that compounds with similar structures exhibit notable biological activities, further fueling interest in this compound as a scaffold for drug discovery. smolecule.com Its utility is also noted in materials science and as a subject for studying reaction mechanisms in chemical research. smolecule.comchemimpex.com

Current trends involve leveraging the reactivity of its functional groups—the hydroxyl group and the halogen atoms—for further molecular elaboration. The hydroxyl group can direct electrophilic aromatic substitution, while the chlorine atoms are susceptible to nucleophilic substitution, opening avenues for a wide range of derivatives. smolecule.com The electron-withdrawing nature of the halogens is a key feature that researchers exploit to control the regioselectivity of subsequent reactions. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃Cl₂FO |

| Molecular Weight | 179.99 g/mol |

| Melting Point | 85°C |

| LogP | 3.2 |

| Topological Polar Surface Area | 20.2 Ų |

| Hydrogen Bond Donor Count | 1 |

This data is compiled from multiple sources. smolecule.com

Emerging Synthetic Strategies for Highly Functionalized Phenols

The synthesis of highly functionalized phenols, including derivatives of this compound, is a rapidly evolving field. Traditional methods often require harsh conditions, but recent advancements focus on more efficient and selective approaches. rsc.org A significant area of development is the direct C-H bond functionalization of phenols, which is an atom-economical strategy to introduce new functional groups onto the aromatic ring. nih.govresearchgate.net This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. nih.gov

Recent literature highlights several innovative strategies:

Transition-Metal Catalysis : Catalysts based on palladium, copper, and iron are being employed for the ortho- and para-selective alkylation, arylation, and aminomethylation of phenols. rsc.orgnih.gov These methods often proceed under milder conditions and with greater functional group tolerance compared to classical methods. nih.gov

Photoredox and Electrochemical Methods : The use of visible light or electricity to drive C-H functionalization reactions of phenols is a growing trend. nih.gov These techniques can enable transformations that are difficult to achieve with traditional thermal methods. nih.gov

Brønsted Acid Catalysis : For certain transformations, such as ortho-aminomethylation, Brønsted acids have been shown to be effective catalysts, offering a metal-free alternative. nih.gov

These emerging strategies are crucial for expanding the chemical space around the this compound core, allowing for the synthesis of novel derivatives with potentially enhanced biological or material properties. The ability to selectively functionalize the phenolic ring is a key driver of innovation in this area. nih.govmdpi.com

Advanced Mechanistic Insights via Integrated Experimental and Computational Approaches

A deeper understanding of the reactivity and properties of this compound is being achieved through the integration of experimental studies and computational modeling. nih.govamanote.com This synergistic approach provides a more complete picture of reaction mechanisms, electronic structure, and potential biological interactions. nih.gov

Computational Studies: Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of halogenated phenols. researchgate.netnih.gov These studies can elucidate the effects of the chlorine and fluorine substituents on the acidity of the phenolic hydroxyl group, the electron distribution in the aromatic ring, and the stability of reaction intermediates. smolecule.com For instance, computational models can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of synthetic routes. nih.gov Theoretical studies have confirmed that the electron-withdrawing effects of the halogen substituents enhance the thermodynamic stability of the molecule. smolecule.com

Experimental Validation: Experimental techniques, including kinetic studies and spectroscopic analysis, are used to validate the predictions of computational models. amanote.com For example, the product distribution from a reaction can be compared with the calculated activation energies for different reaction pathways to support a proposed mechanism. Advanced spectroscopic methods can identify transient intermediates that are predicted by computational studies. amanote.com Molecular docking studies, a computational tool, can predict the binding of this compound derivatives to biological targets like enzymes, which can then be validated through in vitro assays. smolecule.com This integrated approach is crucial for the rational design of new molecules based on the this compound scaffold. nih.gov

Future Potential of this compound as a Versatile Synthetic Synthon

This compound is poised to remain a valuable building block in organic synthesis due to its unique combination of functional groups and substitution pattern. smolecule.com Its future potential lies in its application as a versatile synthon for the construction of complex, high-value molecules. chemimpex.com

The presence of multiple reactive sites on the molecule allows for a variety of chemical transformations:

Pharmaceutical Applications : As an intermediate, it is crucial for the synthesis of new active pharmaceutical ingredients (APIs). smolecule.cominnospk.com The halogen atoms can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, making this compound an attractive starting material for medicinal chemistry programs. nih.gov

Agrochemical Development : In the agrochemical industry, it can be used to create novel pesticides and herbicides. smolecule.comchemimpex.com The biological activity associated with halogenated phenols makes this a promising area for future research. smolecule.com

Materials Science : The compound can be incorporated into the synthesis of specialty polymers and other advanced materials, where the halogen atoms can impart desirable properties such as flame retardancy or altered electronic characteristics. chemimpex.com

The continued development of selective functionalization reactions will further enhance the utility of this compound as a synthetic synthon. rsc.orgnih.gov As our ability to precisely modify complex molecules improves, the demand for versatile and highly functionalized building blocks like this compound is expected to grow.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Fluorophenol (B130384) |

| 2-Amino-4-chloro-5-fluorophenol |

| 3-Chloro-4-fluorophenol |

| 4-Chloro-2-fluorophenol |

| 5-Chloro-2-fluorophenol |

| 2,4-Dichlorophenol (B122985) |

| 2,6-Dichloro-4-nitrophenol |

| 4,6-Dichloro-5-nitrobenzofuroxan |

| 2,4-Dinitrochlorobenzene |

| 4-Fluorophenol (B42351) |

| p-Chlorophenol |

| 2-Bromo-4-fluoroaniline |

| 1-Bromo-2-chloro-5-fluorobenzene |

| 2-Chloro-5-fluorophenyl tert-butyl ether |

| p-Fluoroaniline |

| 2,6-Dichloro-4-fluorophenol (B1329666) |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,5-Dichloro-2-fluorophenol?

- Methodology : The compound can be synthesized via halogenation and fluorination of phenol derivatives. A common approach involves the selective substitution of hydroxyl groups using chlorinating agents (e.g., Cl2 or SO2Cl2) followed by fluorination with HF or fluoroborates.

- Key Considerations : Monitor reaction temperature to avoid over-halogenation. Use NMR (<sup>19</sup>F and <sup>1</sup>H) and HPLC to confirm regioselectivity and purity .

Q. How can the purity and stability of this compound be assessed in laboratory settings?

- Analytical Workflow :

- Purity : Employ GC-MS or HPLC with UV detection (λ = 254 nm) for quantification.

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Use mass spectrometry to identify degradation byproducts .

Q. What safety protocols are critical when handling this compound?

- Safety Measures :

- Use fume hoods and PPE (gloves, goggles) to minimize inhalation or skin contact.

- Store in amber glass containers at 2–8°C to prevent photodegradation.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing Cl and F groups reduce electron density on the aromatic ring, favoring nucleophilic aromatic substitution (SNAr) at the para position. Steric hindrance from Cl substituents may slow kinetics in bulky ligand systems.

- Experimental Design : Perform DFT calculations to map electrostatic potentials and compare with experimental reaction rates using Pd-catalyzed couplings .

Q. What strategies resolve contradictions in reported toxicity data for chlorophenol derivatives?

- Data Reconciliation :

- Step 1 : Cross-validate studies using standardized OECD test guidelines (e.g., acute toxicity assays on Daphnia magna).

- Step 2 : Analyze confounding variables (e.g., impurities, solvent residues) via LC-QTOF-MS.

- Case Study : A 2021 meta-analysis of 974 chlorophenol studies identified inconsistencies in EC50 values due to unaccounted degradation products .

Q. How can computational modeling predict the environmental fate of this compound?

- Tools and Workflow :

- Use EPI Suite to estimate log P (octanol-water partition coefficient) and biodegradability.

- Apply molecular dynamics simulations to assess adsorption onto soil organic matter.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.